8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine
Overview
Description
8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a unique structure that combines a triazole ring fused with a pyrazine ring, making it a versatile scaffold for various chemical modifications and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine typically involves the cyclization of hydrazine derivatives with orthoesters under acidic conditions. One common method includes the interaction of hydrazine with orthoesters in the presence of acetic acid as a catalyst. This reaction can be scaled up to produce significant quantities of the compound .
Industrial Production Methods: Industrial production methods for this compound often rely on the same principles as laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: It has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of new materials with unique properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole ring but differs in the fused ring structure.
Triazolo[4,3-a]pyrazine: Another compound with a triazole-pyrazine scaffold but with different substitution patterns.
Uniqueness: 8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine is unique due to its specific hydrazinyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .
Properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-8-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-10-4-5-8-3-9-11(5)2-1-7-4/h1-3H,6H2,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWWGGVOZRRMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667847 | |
Record name | 8-Hydrazinyl[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30667847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-16-0 | |
Record name | 8-Hydrazinyl[1,2,4]triazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30667847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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